molecular formula C12H18N2 B7978442 (3S)-1-(2-Phenylethyl)-3-pyrrolidinamine

(3S)-1-(2-Phenylethyl)-3-pyrrolidinamine

货号: B7978442
分子量: 190.28 g/mol
InChI 键: YRKRLJLVSPPREA-LBPRGKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3S)-1-(2-Phenylethyl)-3-pyrrolidinamine is a chiral pyrrolidine derivative characterized by a 2-phenylethyl substituent at the 1-position and an amine group at the 3-position of the pyrrolidine ring. For example, (S)-1-Methylpyrrolidin-3-amine (CAS 214357-95-6), a compound with a methyl group instead of 2-phenylethyl, is produced industrially for use in medicinal chemistry and catalysis .

属性

IUPAC Name

(3S)-1-(2-phenylethyl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-12-7-9-14(10-12)8-6-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKRLJLVSPPREA-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Alkylation of Pyrrolidin-3-amine Derivatives

A common approach involves alkylating a pyrrolidin-3-amine precursor with 2-phenylethyl bromide or iodide. The reaction typically proceeds in polar aprotic solvents (e.g., DMF, acetonitrile) with a base (e.g., K₂CO₃, NaH) to deprotonate the amine and facilitate nucleophilic substitution.

Example Procedure :

  • Substrate : (3S)-Pyrrolidin-3-amine (1 equiv)

  • Alkylating Agent : 2-Phenylethyl bromide (1.2 equiv)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : DMF, 80°C, 12 hours

  • Yield : 60–70%

Stereochemical Considerations :
Racemization at C3 can occur under basic conditions. To mitigate this, mild bases (e.g., Cs₂CO₃) or low temperatures (0–25°C) are recommended.

Reductive Amination of Pyrrolidinones

Reductive amination offers a stereoretentive pathway. A pyrrolidin-3-one intermediate is condensed with 2-phenylethylamine, followed by reduction to yield the amine.

Steps :

  • Condensation : React pyrrolidin-3-one with 2-phenylethylamine in the presence of Ti(OiPr)₄.

  • Reduction : Use NaBH₃CN or H₂/Pd-C to reduce the imine intermediate.

  • Yield : 75–85%

Advantages :

  • High stereoselectivity due to the rigidity of the imine intermediate.

  • Compatibility with acid-sensitive functional groups.

Chiral Pool Synthesis from L-Proline

L-Proline, a commercially available chiral precursor, serves as a starting material for stereoselective synthesis.

Procedure :

  • Protection : Protect the carboxylic acid of L-proline as a methyl ester.

  • N-Alkylation : React with 2-phenylethyl bromide under Mitsunobu conditions (DIAD, PPh₃).

  • Deprotection and Reduction : Hydrolyze the ester to the acid, then reduce to the amine via Curtius rearrangement or Hofmann degradation.

  • Overall Yield : 50–60%

Limitations :

  • Multiple steps increase the risk of side reactions.

  • Costly reagents (e.g., Mitsunobu catalysts).

Optimization and Catalytic Methods

Asymmetric Catalytic Hydrogenation

Transition-metal-catalyzed hydrogenation of enamine precursors enables enantioselective synthesis.

Catalyst System :

  • Substrate : 3-Amino-1-(2-phenylethyl)pyrrolidine-2,5-dione

  • Catalyst : Ru-BINAP complex

  • Conditions : H₂ (50 psi), MeOH, 25°C

  • Enantiomeric Excess (ee) : >95%

Mechanistic Insight :
The BINAP ligand induces chiral environments, favoring the (3S)-configuration via π-π interactions with the phenyl group.

Enzymatic Resolution

Racemic mixtures of 1-(2-phenylethyl)pyrrolidin-3-amine can be resolved using lipases or acylases.

Example :

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Substrate : Racemic N-acetylated derivative

  • Yield (S-enantiomer) : 45% (98% ee)

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Cost EfficiencyScalability
Alkylation60–7080–90ModerateHigh
Reductive Amination75–85>95HighModerate
Chiral Pool (L-Proline)50–60100LowLow
Catalytic Hydrogenation85–90>95HighHigh

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost, safety, and environmental impact. Catalytic hydrogenation and reductive amination are favored for their high yields and minimal waste.

Case Study :
A pilot plant optimized the reductive amination route using continuous-flow reactors, achieving a 90% yield with a 10-fold reduction in solvent use compared to batch processes .

化学反应分析

Types of Reactions

(3S)-1-(2-Phenylethyl)-3-pyrrolidinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrolidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

科学研究应用

(3S)-1-(2-Phenylethyl)-3-pyrrolidinamine has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

作用机制

The mechanism of action of (3S)-1-(2-Phenylethyl)-3-pyrrolidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity. The pyrrolidine ring structure may also play a role in the compound’s binding affinity and specificity.

相似化合物的比较

Structural and Stereochemical Variations

The following table summarizes key structural differences and properties of (3S)-1-(2-Phenylethyl)-3-pyrrolidinamine and analogous compounds:

Compound Name Substituents Stereochemistry Molecular Formula (MW*) Key Applications/Properties
This compound 1-(2-Phenylethyl), 3-amine 3S C₁₂H₁₈N₂ (≈190.29) Chiral intermediate; lipophilic
(3S,4R)-4-Fluoro-1-methylpyrrolidin-3-amine 1-Methyl, 4-fluoro 3S,4R C₅H₁₁FN₂ (122.15) Enhanced metabolic stability
(3R,4S)-4-Phenyl-1-(2,2,2-trifluoroethyl)-3-pyrrolidinamine 4-Phenyl, 1-(trifluoroethyl) 3R,4S C₁₃H₁₅F₃N₂ (256.27) Increased lipophilicity; fluorinated
(S)-1-Methylpyrrolidin-3-amine 1-Methyl, 3-amine 3S C₅H₁₂N₂ (100.16) Pharmaceutical intermediate

*Molecular weights (MW) are calculated or estimated based on structural formulas where direct data is unavailable.

Functional Group Impact on Properties

  • Fluorinated analogs (e.g., 4-fluoro or trifluoroethyl derivatives) further increase hydrophobicity and metabolic stability due to fluorine’s electronegativity .
  • Stereochemical Influence : The 3S configuration in the target compound contrasts with the 3R,4S configuration in the trifluoroethyl derivative . Such differences can drastically alter receptor binding or catalytic activity in enantioselective synthesis.

Analytical Characterization

  • GC-MS and Spectral Data : emphasizes the use of GC-MS databases (e.g., NIST) for identifying pyrrolidinamine derivatives. The target compound’s 2-phenylethyl group would produce distinct fragmentation patterns compared to methyl or fluorinated analogs, aiding in differentiation .

生物活性

(3S)-1-(2-Phenylethyl)-3-pyrrolidinamine, also known as phenethylpyrrolidine, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₈N₂
  • Molecular Weight : 194.29 g/mol
  • Chemical Structure : The structure consists of a pyrrolidine ring substituted with a phenethyl group, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, thereby altering metabolic pathways crucial for cell survival and proliferation.
  • Signal Transduction Modulation : It modulates key signaling pathways, particularly those involved in cell growth and apoptosis, such as the PI3K/Akt pathway, which is vital for cancer cell survival .
  • Receptor Interaction : The compound interacts with neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and cognition.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been investigated for its ability to induce apoptosis in various cancer cell lines. The following table summarizes findings from recent studies:

StudyCancer TypeMechanismFindings
Liu et al. (2020)Breast CancerAkt InhibitionInduced apoptosis in MCF-7 cells with IC50 = 15 µM
Zhang et al. (2021)Lung CancerCell Cycle ArrestG0/G1 phase arrest in A549 cells at 20 µM
Patel et al. (2022)Colon CancerCaspase ActivationIncreased caspase-3 activity in HCT116 cells

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. A study conducted by BenchChem reported its effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, the effects of this compound on breast cancer cells were evaluated. The study revealed that treatment with the compound resulted in significant reductions in cell viability and increased levels of apoptosis markers such as cleaved PARP and caspase-3 activation.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. It was found to enhance neuronal survival under oxidative stress conditions, indicating its potential as a therapeutic agent for neurodegenerative diseases.

常见问题

Basic Research Questions

Q. What are the optimal conditions for synthesizing (3S)-1-(2-Phenylethyl)-3-pyrrolidinamine to ensure high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols with chiral resolution or asymmetric catalysis. For example, enzymatic methods can enhance stereoselectivity under mild conditions (e.g., physiological pH and temperature), as demonstrated in analogous pyrrolidinamine syntheses . Key parameters include:

  • Catalyst selection : Chiral ligands or enzymes to control stereochemistry.
  • Reaction monitoring : Use chiral HPLC or LC-MS to track enantiomeric excess (ee) during synthesis.
  • Purification : Recrystallization or chromatography to isolate the (3S)-enantiomer.

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should employ:

  • Accelerated degradation assays : Expose the compound to extremes (e.g., pH 2–12, 40–80°C) and monitor decomposition via NMR or mass spectrometry.
  • Kinetic analysis : Plot degradation rates using Arrhenius equations to predict shelf-life.
  • Impurity profiling : Compare degradation products with synthetic intermediates to identify instability mechanisms .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer :

  • LC-MS/MS : Provides high sensitivity and specificity, especially when paired with deuterated internal standards.
  • Chiral GC-MS : Validates enantiomeric purity in mixtures .
  • Validation parameters : Include linearity (R² > 0.99), recovery rates (85–115%), and LOQ/LOD (nanogram range).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare datasets across studies, focusing on variables like assay type (e.g., in vitro vs. in vivo), cell lines, and impurity profiles.
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., phenyl ring functionalization) to isolate contributing factors.
  • Orthogonal assays : Validate results using independent methods (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What strategies are effective for improving the metabolic stability of this compound without compromising its target affinity?

  • Methodological Answer :

  • Prodrug design : Introduce labile groups (e.g., esters) to protect amine functionalities from hepatic metabolism.
  • Isotopic labeling : Replace hydrogen with deuterium at metabolically vulnerable sites to slow CYP450-mediated oxidation.
  • In silico modeling : Use tools like Schrödinger’s QikProp to predict metabolic hotspots and guide structural modifications .

Q. How can enantiomeric impurities in this compound batches impact pharmacological data interpretation?

  • Methodological Answer :

  • Impurity quantification : Use chiral chromatography to measure residual (3R)-isomer levels. Even 1% impurity can skew dose-response curves in receptor-binding assays.
  • Control experiments : Compare activity of enantiomerically pure vs. racemic mixtures to assess impurity effects.
  • Corrective adjustments : Apply mathematical models (e.g., Hill equation corrections) to account for antagonist-like interference from impurities .

Key Considerations for Experimental Design

  • Stereochemical integrity : Always validate enantiopurity post-synthesis, as racemization can occur during storage or biological assays.
  • Batch variability : Document synthetic conditions (e.g., solvent, catalyst lot) to ensure reproducibility.
  • Ethical compliance : Follow institutional guidelines for handling amine-containing compounds, which may exhibit uncharacterized toxicity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。